molecular formula C5H8O4 B14116937 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one

3,4-Dihydroxy-5-methyl-dihydrofuran-2-one

Cat. No.: B14116937
M. Wt: 132.11 g/mol
InChI Key: JYHWQRJRDKSSIF-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-methyl-dihydrofuran-2-one: is a chemical compound with the molecular formula C5H6O4. It is known for its colorless crystalline appearance and is often used in various scientific and industrial applications. This compound is also referred to by its IUPAC name, 3,4-dihydroxy-5-methyl-2(5H)-furanone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one typically involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques and equipment to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Biology: The compound has applications in biological research, particularly in studying metabolic pathways and enzyme interactions. Its ability to undergo specific reactions makes it a useful tool for probing biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases or conditions .

Industry: Industrially, the compound is used in the production of flavors and fragrances. Its chemical properties make it suitable for creating specific aroma compounds used in food and cosmetic products .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one is unique due to its specific hydroxyl and methyl groups, which confer distinct chemical properties. These features make it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

3,4-dihydroxy-5-methyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHWQRJRDKSSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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